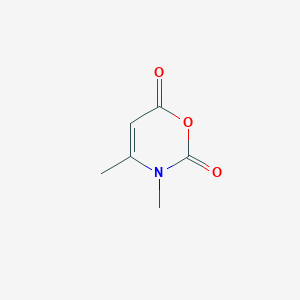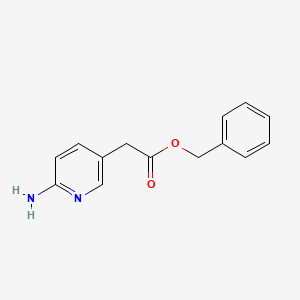
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridyl group attached to a piperidone moiety, linked via a hydrazone bond. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
The synthesis of (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine typically involves the reaction of 1-(4-pyridyl)-4-piperidone with hydrazine or its derivatives. One common method is the condensation reaction between the ketone and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone bond .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine can be compared with other similar compounds, such as:
1-(4-Pyridyl)piperazine: Similar in structure but lacks the hydrazone bond, resulting in different reactivity and biological activity.
Hydrazone derivatives of pyridinecarboxaldehydes: These compounds share the hydrazone functional group but differ in the aldehyde component, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine |
InChI |
InChI=1S/C10H14N4/c11-13-9-3-7-14(8-4-9)10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-8,11H2 |
InChI Key |
FJGYTHHJZCQFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NN)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8551298.png)

![n-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide hydrochloride](/img/structure/B8551321.png)

![9-Cyclopropyl-6-(4-fluorophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8551336.png)


![N-Cyclohexyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8551377.png)

![6-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B8551384.png)
